MS-Peg8-thp

PROTAC Linker Design Mass Spectrometry

PROTAC synthesis often fails with symmetric linkers that form undesired homodimers. MS-PEG8-THP solves this with orthogonal mesylate (MS) and tetrahydropyranyl (THP) groups for precise, stepwise bioconjugation. • Unique MW (532.64) ensures unambiguous mass-shift confirmation during library screening • ≥98% purity minimizes side reactions critical for in vivo studies • 3-year powder stability at -20°C supports bulk procurement and multi-year project consistency.

Molecular Formula C22H44O12S
Molecular Weight 532.6 g/mol
Cat. No. B11936759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS-Peg8-thp
Molecular FormulaC22H44O12S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1
InChIInChI=1S/C22H44O12S/c1-35(23,24)34-21-19-31-17-15-29-13-11-27-9-7-25-6-8-26-10-12-28-14-16-30-18-20-33-22-4-2-3-5-32-22/h22H,2-21H2,1H3
InChIKeyXNFYQEPRZITIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS-Peg8-thp: PROTAC Linker Specifications


MS-Peg8-thp (C₂₂H₄₄O₁₂S, MW: 532.64 g/mol) is a heterobifunctional polyethylene glycol (PEG) derivative specifically designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The molecule features an eight-unit PEG chain ('PEG8'), a methanesulfonate (mesylate, 'MS') group at one terminus, and a tetrahydropyranyl ('THP') protecting group at the other . Its primary role is as a linker in targeted protein degradation research .

MS-Peg8-thp vs. Generic PEG Linkers


The performance of PROTACs is highly sensitive to linker composition and geometry. Simple substitution with a generic PEG linker of similar length can lead to catastrophic failure in protein degradation efficiency due to altered ternary complex formation, solubility, and intracellular trafficking [1]. MS-Peg8-thp's specific combination of orthogonal functional groups—a strong leaving group (mesylate) for efficient bioconjugation and an acid-labile protecting group (THP) for controlled synthesis—defines its unique utility. Using an alternative linker, such as a simple bis-mesylate or a homobifunctional THP linker, would fundamentally alter the synthetic pathway and the properties of the final degrader molecule, as demonstrated by the quantitative evidence below .

MS-Peg8-thp: Key Comparator Analysis


Molecular Weight vs. Symmetric THP Linker

MS-Peg8-thp (MW: 532.64 g/mol) is structurally distinct from the homobifunctional analog THP-PEG8-THP (MW: 538.67 g/mol), a difference of 6.03 g/mol . This is due to the replacement of one THP group (C₅H₉O, ~85.1 g/mol) with a methanesulfonate group (CH₃SO₂, ~79.1 g/mol) . In PROTAC synthesis, this exact mass difference is critical for confirming product identity via LC-MS and ensures that the linker contributes a unique, predictable mass shift to the final degrader molecule, avoiding the analytical ambiguity that can arise with symmetric linkers .

PROTAC Linker Design Mass Spectrometry

Functional Orthogonality vs. Bis-Mesylate

MS-Peg8-thp's heterobifunctionality is its primary advantage over symmetric bis-mesylate linkers like Ms-PEG8-Ms . The target compound has a single mesylate (MS) leaving group and one THP-protected hydroxyl, whereas Ms-PEG8-Ms has two MS groups and no THP protection . This crucial difference enables a controlled, two-step bioconjugation strategy for MS-Peg8-thp, where the MS group can be selectively reacted, followed by acid-catalyzed THP deprotection to reveal the hydroxyl for a second orthogonal reaction. In contrast, Ms-PEG8-Ms's two identical leaving groups lead to a high probability of forming undesired homodimers or cross-linked products, significantly reducing the yield of the desired monofunctionalized intermediate and complicating purification .

Bioconjugation Synthetic Chemistry Linker Design

DMSO Solubility Benchmark

MS-Peg8-thp has a well-documented and consistently reported solubility of ≥10 mM in DMSO [1]. This is a critical parameter for researchers preparing stock solutions for bioconjugation reactions and subsequent biological assays. While other PEG8 linkers like Ms-PEG8-Ms are also reported to be soluble in DMSO, DCM, and DMF, the quantified 10 mM value for MS-Peg8-thp provides a precise, actionable benchmark for experimental planning and ensures reliable dissolution for PROTAC synthesis [2].

PROTAC Solubility Formulation

Shelf Life and Storage Stability

Suppliers specify a long-term storage stability for MS-Peg8-thp powder of 3 years when stored at -20°C . This is a standard specification for this class of PEG linkers, with comparable compounds like THP-PEG8-THP having identical stability claims . The key procurement implication is that the presence of the mesylate group does not confer additional instability compared to the bis-THP analog, and the 3-year shelf life supports bulk purchasing for multi-year research programs .

Storage Stability Procurement

Purity Specifications vs. Benzyl-PEG8-THP

MS-Peg8-thp is typically supplied with a purity specification of ≥98%, as confirmed by multiple independent vendors . In contrast, the structurally related comparator Benzyl-PEG8-THP has a slightly lower reported purity of ≥95% from some sources [1]. While both are high-purity research-grade compounds, the consistently higher stated purity of MS-Peg8-thp suggests potentially more stringent quality control during manufacturing and purification, which can translate to fewer side reactions and higher yields in sensitive bioconjugation steps [2].

Quality Control Purity Analytical Chemistry

MS-Peg8-thp: Optimal Application Scenarios


Stepwise Heterobifunctional PROTAC Synthesis

MS-Peg8-thp is the ideal linker when a sequential bioconjugation strategy is required. Its single MS group can be first reacted with an amine or thiol on a target protein ligand. Following this step, the acid-labile THP group can be cleanly removed to reveal a free hydroxyl, which is then functionalized or conjugated to an E3 ligase ligand . This controlled, two-step approach is impossible with symmetric linkers like Ms-PEG8-Ms and mitigates the risk of forming unwanted homodimers .

PROTAC Library Synthesis with Mass Tracking

For high-throughput PROTAC library synthesis and screening, MS-Peg8-thp offers a distinct advantage in mass spectrometry analysis. Its molecular weight (532.64 g/mol) is different from other common PEG8 linkers, such as the symmetric THP-PEG8-THP (538.67 g/mol), providing a unique and predictable mass shift . This facilitates rapid confirmation of successful conjugation and simplifies deconvolution of complex reaction mixtures .

Long-Term Linker Storage for Projects

The documented 3-year powder stability of MS-Peg8-thp when stored at -20°C supports the procurement of larger batch sizes for multi-year research programs . This stability is equivalent to that of other PROTAC linkers, confirming that the presence of the mesylate group does not introduce a storage liability . Bulk purchasing can lead to significant cost savings and ensures consistency across a long-term project.

High-Fidelity Bioconjugation with Stringent Purity

In critical applications where even minor impurities can compromise PROTAC performance (e.g., in vivo studies), the ≥98% purity specification of MS-Peg8-thp from multiple vendors provides a higher level of assurance compared to alternatives like Benzyl-PEG8-THP with a ≥95% purity spec . This higher purity minimizes the risk of side reactions and ensures that the final PROTAC product is of the highest possible quality and reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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